Cas no 2649071-62-3 (1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole)

1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole
- 2649071-62-3
- EN300-1880547
-
- インチ: 1S/C13H13N3O/c1-11(14-10-17)13-7-15-16(9-13)8-12-5-3-2-4-6-12/h2-7,9,11H,8H2,1H3
- InChIKey: PLKJQXIPNXJPCD-UHFFFAOYSA-N
- ほほえんだ: O=C=NC(C)C1C=NN(C=1)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 227.105862047g/mol
- どういたいしつりょう: 227.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 47.2Ų
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880547-2.5g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1880547-0.25g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1880547-0.5g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1880547-0.1g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1880547-0.05g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1880547-10.0g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 10g |
$5590.0 | 2023-06-03 | ||
Enamine | EN300-1880547-5g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1880547-1g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1880547-1.0g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 1g |
$1299.0 | 2023-06-03 | ||
Enamine | EN300-1880547-5.0g |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole |
2649071-62-3 | 5g |
$3770.0 | 2023-06-03 |
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazoleに関する追加情報
Introduction to 1-Benzyl-4-(1-Isocyanatoethyl)-1H-Pyrazole (CAS No. 2649071-62-3)
The compound 1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole, identified by the CAS registry number CAS No. 2649071-62-3, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pyrazole ring, a benzyl group, and an isocyanatoethyl substituent, which collectively contribute to its distinctive reactivity and functionality.
The pyrazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is known for its stability and versatility in chemical reactions. The benzyl group attached to the pyrazole ring enhances the compound's solubility and compatibility with organic solvents, making it suitable for a wide range of applications. The isocyanatoethyl group, on the other hand, introduces reactivity that can be exploited in polymer synthesis and surface modification techniques.
Recent studies have highlighted the potential of 1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole in drug delivery systems. Researchers have demonstrated that this compound can serve as a versatile platform for attaching bioactive molecules, enabling targeted drug delivery with enhanced efficacy. Its ability to form stable conjugates with therapeutic agents makes it an attractive candidate for developing advanced pharmaceutical formulations.
In the realm of materials science, this compound has shown promise as a building block for constructing functional polymers. The isocyanatoethyl group allows for easy incorporation into polymer networks through step-growth polymerization or other reactive processes. This capability has led to investigations into its use in creating stimuli-responsive materials, which can alter their properties in response to environmental changes such as temperature or pH levels.
The synthesis of 1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole involves a multi-step process that typically begins with the preparation of the pyrazole core. Subsequent functionalization steps introduce the benzyl and isocyanatoethyl groups, ensuring precise control over the final product's structure and properties. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, paving the way for large-scale production.
From an environmental perspective, this compound exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that it can undergo microbial degradation when exposed to specific environmental factors, reducing its persistence in natural ecosystems. This attribute aligns with growing industry trends toward sustainable chemistry and eco-friendly chemical processes.
In conclusion, 1-benzyl-4-(1-isocyanatoethyl)-1H-pyrazole (CAS No. 2649071-62-3) stands out as a versatile and innovative molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in future developments within organic chemistry and materials science.
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